Potent Lipoxygenase Inhibition vs. Methoxy Analog's Selectivity Shift
5-(4-Methylphenyl)-5-oxovaleric acid is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In contrast, the para-methoxy analog, 5-(4-methoxyphenyl)-5-oxovaleric acid, exhibits a marked shift in target engagement: it demonstrates measurable inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 of 620 nM, but shows negligible activity against human recombinant 5-lipoxygenase (5-LOX) with an IC50 > 10,000 nM [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Qualitatively described as a 'potent lipoxygenase inhibitor' [1] |
| Comparator Or Baseline | 5-(4-Methoxyphenyl)-5-oxovaleric acid: MAO-B IC50 = 620 nM; 5-LOX IC50 > 10,000 nM [2] |
| Quantified Difference | Target compound is a potent lipoxygenase inhibitor; comparator is a moderate MAO-B inhibitor with negligible lipoxygenase activity. |
| Conditions | Target compound: MeSH annotation based on literature [1]. Comparator: Inhibition of human recombinant MAO-B expressed in Sf9 cells using 5-phenylacetaldehyde substrate; inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3) [2]. |
Why This Matters
This functional differentiation is critical for researchers targeting the arachidonic acid cascade versus monoamine metabolism; substitution of the methoxy analog would yield completely divergent biological outcomes.
- [1] Medical University of Lublin. (n.d.). MeSH Concept Record: A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. View Source
- [2] BindingDB. (n.d.). BDBM50075966 (CHEMBL3415614) - 5-(4-Methoxyphenyl)-5-oxovaleric acid: IC50 = 620 nM for human MAO-B; >10,000 nM for human 5-LOX. View Source
